2-Pyridin-4-ylpropan-1-amine;dihydrochloride
Description
FT-IR Analysis
Key vibrational modes observed in related amines include:
- N–H stretches : Broad bands near 3264 cm⁻¹ (symmetrical and asymmetrical NH₃⁺ vibrations).
- C–N stretches : Peaks at 1286–1235 cm⁻¹ , characteristic of aliphatic amines.
- Pyridine ring vibrations : C=C/C=N stretches at 1600–1500 cm⁻¹ and out-of-plane bending at 741 cm⁻¹ .
For the dihydrochloride salt, additional Cl⁻ counterion interactions may broaden NH stretches and introduce weak hydrogen-bonding signatures below 3000 cm⁻¹.
NMR Spectroscopy
¹H NMR (parent amine, D₂O):
| Signal (ppm) | Assignment |
|---|---|
| 1.8–2.1 (m) | CH₂ protons (C2 of propane) |
| 3.1–3.3 (t) | CH₂–NH₂ group |
| 7.4–8.6 (m) | Pyridin-4-yl aromatic H |
Protonation of the amine in the dihydrochloride form shifts the NH₂ signal downfield (δ 3.5–4.0 ppm) due to deshielding.
¹³C NMR (parent amine):
| Signal (ppm) | Assignment |
|---|---|
| 25.1 | CH₂ (C2 of propane) |
| 45.8 | CH₂–NH₂ |
| 124–150 | Pyridin-4-yl carbons |
Raman Spectroscopy
Expected peaks include:
Table 1: Summary of Spectroscopic Data
| Technique | Key Peaks/Bands | Assignment |
|---|---|---|
| FT-IR | 3264, 1286, 741 cm⁻¹ | NH₃⁺, C–N, pyridine ring |
| ¹H NMR | δ 3.5–4.0 (t) | Protonated NH₂ group |
| ¹³C NMR | δ 45.8 | CH₂–NH₃⁺ |
| Raman | 990, 1120 cm⁻¹ | Pyridine ring, C–N stretch |
Properties
IUPAC Name |
2-pyridin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(6-9)8-2-4-10-5-3-8;;/h2-5,7H,6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPNFWGNFITSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=NC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylpropan-1-amine;dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-ylpropan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research indicates that 2-pyridin-4-ylpropan-1-amine; dihydrochloride exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using the disc diffusion method. The compound showed promising results, indicating its potential for development into antimicrobial agents.
2. Cancer Research:
The compound has been investigated for its role in inhibiting specific kinases involved in cancer progression. For instance, it has shown potential in inhibiting Checkpoint Kinase 1 (CHK1), which is crucial for cancer cell survival and proliferation. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
3. Enzyme Modulation:
Studies have focused on the interactions of this compound with various enzymes and receptors. It appears to modulate enzyme activity, influencing cellular processes such as metabolism and apoptosis. This property makes it a candidate for further exploration in drug development targeting metabolic disorders .
Biological Research Applications
1. Pharmacological Studies:
In vitro studies have highlighted the compound's interactions with multiple biological targets, suggesting its potential as a lead compound for drug discovery. Its structural features allow for modifications that could enhance its biological activity or selectivity towards specific receptors .
2. Docking Studies:
Computational docking studies have been employed to predict the binding affinity of 2-pyridin-4-ylpropan-1-amine; dihydrochloride to various targets. These studies indicate that modifications to the compound can improve its pharmacokinetic properties, such as permeability across biological membranes .
Industrial Applications
1. Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules with potential therapeutic applications. Its pyridine ring structure is common in many biologically active compounds, making it valuable in the pharmaceutical industry .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyridine derivatives, 2-pyridin-4-ylpropan-1-amine; dihydrochloride was found to exhibit significant inhibition against E. coli and S. aureus. The minimal inhibitory concentration (MIC) was determined to be within acceptable ranges for potential therapeutic use.
Case Study 2: Cancer Therapeutics
Research involving the inhibition of CHK1 by this compound showed enhanced efficacy when combined with conventional chemotherapy agents in preclinical models of cancer . This suggests that it could serve as an adjunct therapy to improve treatment outcomes.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key differences arise from substituents on the pyridine/pyrimidine rings and the alkylamine chain length. The table below summarizes molecular features of selected analogues:
Key Observations:
Biological Activity
2-Pyridin-4-ylpropan-1-amine; dihydrochloride (CAS No. 2416230-49-2) is a pyridine-derived compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
2-Pyridin-4-ylpropan-1-amine; dihydrochloride is characterized by a pyridine ring attached to a propan-1-amine group, forming a stable dihydrochloride salt that enhances its solubility and stability. The molecular weight of the compound is approximately 209.11 g/mol .
Synthesis
The synthesis of 2-Pyridin-4-ylpropan-1-amine; dihydrochloride involves several steps:
- Pyridine Ring Formation : Typically synthesized via the Hantzsch pyridine synthesis.
- Attachment of Propan-1-amine : Achieved through reductive amination.
- Formation of Dihydrochloride Salt : Accomplished by reacting with hydrochloric acid .
Antimicrobial Properties
Research indicates that 2-Pyridin-4-ylpropan-1-amine; dihydrochloride exhibits significant antimicrobial activity. In a study evaluating various pyridine derivatives, the compound showed potent inhibition against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to standard antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves:
- Reactive Oxygen Species (ROS) Production : Leading to oxidative stress.
- Cell Cycle Arrest : Specifically at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6).
In one study, the IC50 values for cytotoxicity were reported as 28.3 µM, demonstrating its potential as a therapeutic agent in cancer treatment .
The biological effects of 2-Pyridin-4-ylpropan-1-amine; dihydrochloride are attributed to its ability to bind specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites.
- Receptor Modulation : Acts as an agonist or antagonist at various receptors .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-Pyridin-4-ylpropan-1-amine | Antimicrobial, Anticancer | 28.3 |
| Levamisole | Standard inhibitor for h-TNAP enzyme | 22.65 |
| Other Pyridine Derivatives | Variable activity across different biological assays | Varies |
This table highlights the comparative effectiveness of 2-Pyridin-4-ylpropan-1-amine; dihydrochloride against other compounds in similar classes .
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Anticancer Study : A detailed investigation into apoptotic pathways revealed that treatment with 2-Pyridin-4-ylpropan-1-amines induced significant morphological changes in cancer cells, including nuclear condensation and fragmentation observed via fluorescence microscopy .
- Antimicrobial Evaluation : The compound was tested against multiple bacterial strains, demonstrating notable antibacterial activity with MIC values significantly lower than those of traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the established multi-step synthetic routes for 2-Pyridin-4-ylpropan-1-amine dihydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives followed by amine functionalization. A common route includes:
Alkylation : Reacting 4-methylpyridine with a propyl halide under basic conditions (e.g., NaH in THF) to form the pyridinylpropane intermediate.
Amine Introduction : Reductive amination using sodium cyanoborohydride in methanol under acidic conditions to introduce the primary amine.
Salt Formation : Treatment with HCl in ethanol to yield the dihydrochloride salt .
- Critical Parameters : Temperature control (<40°C) during alkylation minimizes side reactions, while stoichiometric excess of reducing agents ensures complete amine formation.
Q. How can the structural conformation of 2-Pyridin-4-ylpropan-1-amine dihydrochloride be validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis with SHELXL software confirms bond angles, dihedral angles, and salt protonation sites. Data refinement requires high-resolution (<1.0 Å) datasets to resolve chloride positions .
- NMR Spectroscopy : H and NMR in DO identify protonation states (e.g., pyridine ring shifts from δ 8.5 to 7.8 ppm upon HCl addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
